3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Description
Properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5OS/c1-10-8-15-18-7-6-12(22(15)20-10)11-9-19-17-21(16(11)23)13-4-2-3-5-14(13)24-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFVQLLZNSDFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including the target compound, exhibit significant antimicrobial properties. A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro activities against various bacterial and fungal strains. The results demonstrated that many of these compounds showed promising antibacterial and antifungal effects, suggesting potential applications in treating infectious diseases .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that similar pyrazolo derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These compounds were compared to Doxorubicin, a standard chemotherapy drug, indicating that they may serve as alternative or adjunct therapies in cancer treatment .
Antitubercular Activity
Another significant application is in the treatment of tuberculosis. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that modifications to this scaffold could enhance its efficacy while maintaining low cytotoxicity towards human cells . This suggests a pathway for developing new antitubercular agents.
Synthesis Techniques
The synthesis of 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves cyclocondensation reactions using commercially available β-ketoesters and aminopyrazoles. Various conditions such as microwave irradiation and ultrasound have been employed to improve yields and reaction times .
Case Studies
Chemical Reactions Analysis
Regioselective Functionalization
Microwave-assisted reactions enable regioselective substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine moiety :
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Electrophiles : Cinnamoyl derivatives, arylprop-2-en-1-ones.
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Products :
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Key Factor : Microwave irradiation enhances reaction efficiency and selectivity (20 minutes vs. traditional 24 hours) .
Multi-Component Reactions (MCRs)
One-pot MCRs efficiently build the fused pyrimido[2,1-b] benzothiazole system:
These reactions avoid catalysts and generate water as the only byproduct .
Halogenation and Oxidative Functionalization
3-Halo derivatives are synthesized via oxidative halogenation using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) :
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Example : 3-Iodo-pyrazolo[1,5-a]pyrimidine from 5-amino-1H-pyrazole and enaminones.
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Conditions : Room temperature, 2 hours.
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Degradation Pathways
Resistance studies in Mycobacterium tuberculosis reveal enzymatic hydroxylation by flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751 :
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Mechanism : Hydroxylation at the pyrimidinone C6 position.
Comparative Reaction Efficiency
| Method | Time | Yield (%) | Selectivity | Ref. |
|---|---|---|---|---|
| Traditional cyclization | 24 h | 50–60 | Low | |
| Microwave-assisted | 20 min | 80–90 | High (7-substitution) | |
| Solvent-free MCR | 3–5 h | 60–72 | Moderate |
Structural Confirmation Techniques
Comparison with Similar Compounds
Key Observations :
- Substitution-Driven Bioactivity : Chloro and methoxy groups at specific positions enhance anticancer activity. For instance, compound 1h (trimethoxyphenyl) shows higher inhibition (52.55%) than 1g (chlorophenyl, 48.32%) against NCI-H522 cells .
- Functional Group Impact : The tetrazole substituent in 3-(1H-tetrazol-5-yl) derivatives confers antiallergic properties, whereas acetyl or methylpyrazolo groups may alter solubility or target binding .
Key Observations :
- Catalytic Efficiency : Fe₃O₄@NCs/Sb(V) enables solvent-free synthesis with high yields (up to 92%) and recyclability (5 cycles) .
- Energy Efficiency : Ultrasonic irradiation reduces reaction time compared to conventional heating .
Physicochemical Properties
Key Observations :
- Substituent Effects : Chloroethyl and methoxy groups increase molecular weight and polarity compared to acetyl derivatives .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one?
The synthesis of this compound involves multi-step pathways requiring precise control of reaction parameters. For example, cyclization steps often demand acidic conditions (e.g., using HCl or H₂SO₄) to form the fused pyrimido-benzothiazole core, as seen in analogous pyrimido[2,1-b]benzothiazole syntheses . Solvent choice (e.g., pyridine or DMF) and temperature gradients (60–120°C) are critical to avoid side reactions like premature ring closure or decomposition. Yields can be improved by isolating intermediates (e.g., pyrazolo-pyrimidine precursors) and using column chromatography for purification .
Q. How can structural characterization be performed to confirm the identity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in pyrazolo-pyrimidine at δ 7.5–8.5 ppm) and compare with literature data for related compounds .
- X-ray crystallography : Resolve the fused heterocyclic system, particularly the pyrimido-benzothiazole core, to confirm regiochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₇H₁₁N₅OS₂: 374.0432) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
Molecular docking and quantitative structure-activity relationship (QSAR) models can prioritize targets. For example:
- Docking : Simulate interactions with anti-inflammatory targets (e.g., COX-2 or histamine H1 receptors) using software like AutoDock Vina, leveraging the compound’s structural similarity to antiallergic pyrimido-benzothiazoles .
- ADMET prediction : Use tools like SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 inhibition risks .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Dose-response standardization : Test the compound in multiple concentrations (e.g., 0.1–100 μM) using orthogonal assays (e.g., ELISA and cell viability assays) .
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Meta-analysis : Compare results with structurally related compounds (e.g., 4H-pyrimido[2,1-b]benzoxazol-4-ones) to identify trends in substituent effects .
Q. What methodologies are recommended for studying the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Experimental Design & Data Analysis
Q. How should researchers design a study to evaluate this compound’s mechanism of action?
A tiered approach is recommended: Phase 1 (In vitro)
- Target identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler) or GPCR screening .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes in treated cells .
Phase 2 (In vivo)
- Animal models : Test efficacy in disease models (e.g., murine asthma for antiallergic activity) with dose optimization (e.g., 10–50 mg/kg oral) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS .
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
